(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone
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Overview
Description
(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone is a complex organic compound that features a combination of benzothiazole, piperazine, and isoxazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
tuberculosis , suggesting that this compound may also target similar biological pathways.
Mode of Action
Biochemical Pathways
tuberculosis , indicating that this compound may affect similar biochemical pathways.
Result of Action
tuberculosis , suggesting that this compound may have similar effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of (4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone is not detailed in the search results
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and isoxazole intermediates. The benzothiazole intermediate can be synthesized through the reaction of 2-aminobenzenethiol with nitrobenzene under acidic conditions. The isoxazole intermediate is prepared via the cyclization of appropriate precursors such as hydroxylamine and β-keto esters.
The final step involves the coupling of the benzothiazole and isoxazole intermediates with piperazine under controlled conditions. This step often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The nitro group in the benzothiazole ring can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dimethylformamide (DMF) and dichloromethane (DCM) are often used to dissolve the reactants and facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions on the piperazine ring can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides
Uniqueness
(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone is unique due to the presence of both benzothiazole and isoxazole rings, which confer distinct chemical and biological properties. The combination of these moieties in a single molecule enhances its potential as a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4S/c27-20(17-13-18(30-23-17)14-4-2-1-3-5-14)24-8-10-25(11-9-24)21-22-16-7-6-15(26(28)29)12-19(16)31-21/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHAPAXVFHRXHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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